REACTION_CXSMILES
|
O.NN.[Cl:4][C:5]1[CH:6]=[C:7]([C:13](=O)[C:14]([OH:16])=[O:15])[CH:8]=[CH:9][C:10]=1[S:11][CH3:12].[OH-].[K+].Cl>O>[Cl:4][C:5]1[CH:6]=[C:7]([CH2:13][C:14]([OH:16])=[O:15])[CH:8]=[CH:9][C:10]=1[S:11][CH3:12] |f:0.1,3.4|
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Name
|
|
Quantity
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8.5 mL
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Type
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reactant
|
Smiles
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O.NN
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
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O.NN
|
Name
|
|
Quantity
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12.6 g
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Type
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reactant
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Smiles
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ClC=1C=C(C=CC1SC)C(C(=O)O)=O
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Name
|
|
Quantity
|
2.09 g
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Type
|
reactant
|
Smiles
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[OH-].[K+]
|
Name
|
|
Quantity
|
2.09 g
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Type
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reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
2.09 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
2.09 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
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26 mL
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Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
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12 mL
|
Type
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solvent
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Smiles
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O
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Control Type
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UNSPECIFIED
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Setpoint
|
80 °C
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Type
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CUSTOM
|
Details
|
The reaction was then stirred at 25° C. until the reaction temperature
|
Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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A reaction flask equipped with mechanical stirrer
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Type
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TEMPERATURE
|
Details
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that raised the temperature
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Type
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CUSTOM
|
Details
|
After reaching 80° C.
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Type
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CUSTOM
|
Details
|
the heating element was removed
|
Type
|
TEMPERATURE
|
Details
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cooled back to 80° C
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Type
|
CUSTOM
|
Details
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the resulting reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
to cool back to 80° C
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Type
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TEMPERATURE
|
Details
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after cooling back to 80° C.
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Type
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ADDITION
|
Details
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At this point, the heating element was added
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Type
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TEMPERATURE
|
Details
|
the reaction mixture was heated at 100° C. for 16 h
|
Duration
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16 h
|
Type
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TEMPERATURE
|
Details
|
The resulting homogenous reaction mixture was cooled to 25° C.
|
Type
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CUSTOM
|
Details
|
The reaction mixture was then transferred to a separatory funnel
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Type
|
WASH
|
Details
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rinsing with additional water (12 mL) and diethyl ether (40 mL)
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Type
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CUSTOM
|
Details
|
The layers were separated
|
Type
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CUSTOM
|
Details
|
the aqueous layer was transferred to a flask
|
Type
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EXTRACTION
|
Details
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The organic layer was extracted with water (2×15 mL) The aqueous layers
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Type
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ADDITION
|
Details
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treated with heptane (20 mL)
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Type
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CUSTOM
|
Details
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the resulting reaction mixture
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Type
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STIRRING
|
Details
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was vigourously stirred
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Type
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CUSTOM
|
Details
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was kept under 50° C. with an ice bath
|
Type
|
CUSTOM
|
Details
|
A cloudy suspension formed
|
Type
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STIRRING
|
Details
|
this suspension was stirred at 25° C. for 3 h
|
Duration
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3 h
|
Type
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CUSTOM
|
Details
|
The solid that formed
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Type
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FILTRATION
|
Details
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was collected by filtration
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Type
|
WASH
|
Details
|
washed sequentially with a 1N aqueous hydrochloric acid solution (2×6 mL), heptane (1×12 mL)
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Type
|
CUSTOM
|
Details
|
The resulting solid was dried under high vacuum
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Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=CC1SC)CC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.48 g | |
YIELD: PERCENTYIELD | 89% | |
YIELD: CALCULATEDPERCENTYIELD | 88.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |